molecular formula C14H17N3O2 B6361801 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240570-45-9

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6361801
CAS No.: 1240570-45-9
M. Wt: 259.30 g/mol
InChI Key: RNMRUENHTUHHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound of significant interest in research and development, particularly within the fields of medicinal chemistry and agrochemistry. It belongs to the class of 4-nitro-1H-pyrazole derivatives, a group known for its versatile role as a key synthetic intermediate and a privileged scaffold in the design of bioactive molecules . The pyrazole nucleus is a well-established pharmacophore present in numerous substances with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties . The specific substitution pattern of this compound, featuring a 4-nitro group and a 1-[(4-tert-butylphenyl)methyl] side chain, is designed to modulate its electronic properties, lipophilicity, and steric profile, which are critical parameters in optimizing interactions with biological targets. In pharmaceutical research, analogous nitro-pyrazole structures have been investigated for their potential as inhibitors of various enzymes and receptors . Furthermore, in agrochemical research, pyrazole derivatives are extensively explored for their herbicidal, insecticidal, and fungicidal activities . This compound is intended for use by professional researchers as a building block in the synthesis of more complex molecules or for direct biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)9-16-10-13(8-15-16)17(18)19/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMRUENHTUHHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is arduous and fraught with high attrition rates. The compound at the heart of this guide, 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole, represents a confluence of privileged chemical scaffolds. The pyrazole core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, while the nitroaromatic moiety is a well-known pharmacophore, albeit one that requires careful toxicological assessment.[1][2][3][4] The tert-butylphenyl group provides a bulky, lipophilic anchor, suggesting potential for specific and high-affinity interactions within a protein binding pocket.

Given these structural alerts, a purely empirical investigation would be both time-consuming and resource-intensive. In silico modeling offers a powerful alternative, allowing us to build a predictive, atomic-level understanding of the molecule's potential biological activity, pharmacokinetic profile, and metabolic fate before a single flask is heated.[5][6] This guide provides a comprehensive, technically-grounded workflow for the computational evaluation of this novel pyrazole derivative, structured not as a rigid protocol, but as a logical progression of scientific inquiry. Our approach is rooted in self-validating systems, ensuring that each computational step informs and refines the next, thereby upholding the highest standards of scientific integrity.

Part 1: Foundational Analysis and Target Selection

The first principle of any targeted drug discovery campaign is to identify a biologically relevant target. While this compound is a novel entity, we can infer plausible targets from its structural components. Pyrazole derivatives are famously represented by Celecoxib, a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[7][8] Furthermore, various pyrazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and frequent targets in oncology.[3][9][10]

For the purpose of this guide, we will focus on Cyclooxygenase-2 (COX-2) as our primary biological target. This choice is supported by a wealth of structural data and a well-understood mechanism of inhibition by pyrazole-containing molecules. This established precedent provides a solid, authoritative foundation for our in silico experiments.

The Ligand: Initial Characterization

Before any simulation, the ligand must be accurately represented in a digital format.

Protocol 1: Ligand Preparation

  • 2D Structure Generation: The molecule is first drawn using a chemical sketcher (e.g., ChemDraw) and saved in a standard format like SMILES (Simplified Molecular Input Line Entry System).

    • SMILES: CC(C)(C)c1ccc(cc1)Cn1cnnc1[O-]

  • 3D Structure Generation: The 2D representation is then converted into a 3D conformation using a program like Open Babel. This initial 3D structure is a rough approximation.

  • Energy Minimization: To obtain a low-energy, physically plausible conformation, the 3D structure must be energy-minimized. This is a crucial step performed using molecular mechanics force fields (e.g., MMFF94) or, for higher accuracy, semi-empirical quantum mechanical methods.[11][12][13][14] This process refines bond lengths, angles, and dihedrals to find a stable energetic state. The resulting structure is saved in a format suitable for docking, such as .mol2 or .pdbqt.

The Target: Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful results. We will use the X-ray crystal structure of human COX-2.

Protocol 2: Receptor Preparation

  • Structure Retrieval: The crystal structure of COX-2 in complex with an inhibitor is downloaded from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3LN1 , which shows COX-2 bound to Celecoxib.[7][8] This co-crystallized ligand is invaluable for defining the binding site.

  • Initial Cleaning: The downloaded PDB file contains more than just the protein. Water molecules, co-factors (except those essential for catalysis), and any existing ligands are removed using a molecular visualization tool like PyMOL or Chimera. For COX-2, the heme cofactor should be retained.

  • Protonation and Charge Assignment: Proteins are crystallized at specific pH values, which may not reflect physiological conditions (pH ~7.4). Therefore, the protein structure must be protonated. This involves adding hydrogen atoms to the amino acid residues. Tools like H++ or the Protein Preparation Wizard in Schrödinger Suite can accomplish this, assigning the correct protonation states for residues like histidine, aspartate, and glutamate.[15]

  • Structural Refinement: Any missing side chains or loops in the crystal structure are modeled in. The structure is then subjected to a brief, constrained energy minimization to relieve any steric clashes introduced during the preparation steps, without significantly altering the experimentally determined backbone coordinates.

Part 2: Predicting the Interaction - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[16][17] This technique is fundamental for virtual screening and understanding the structural basis of inhibition.

Logical Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (Protocol 1) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Receptor Preparation (Protocol 2) Protein_Prep->Grid_Gen Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Pose Clustering & Binding Energy Analysis Docking_Run->Pose_Analysis Interaction_Analysis Visualize Interactions (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: Workflow for the molecular docking of this compound with COX-2.

Protocol 3: Molecular Docking with AutoDock Vina

  • Binding Site Definition: The binding site is defined by creating a 3D grid box that encompasses the active site of COX-2. The coordinates for this box are centered on the position of the co-crystallized ligand (Celecoxib) from PDB ID 3LN1. This ensures that the docking search is focused on the relevant region of the protein.[18]

  • File Preparation: Both the prepared protein and ligand files are converted to the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by the docking program.

  • Docking Execution: The docking simulation is run using a program like AutoDock Vina. The command specifies the receptor, ligand, grid box coordinates, and an exhaustiveness parameter, which controls the thoroughness of the conformational search.

  • Results Analysis: The output provides a set of predicted binding poses, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.

  • Interaction Visualization: The top-ranked pose is loaded into a visualization program along with the protein structure. This allows for a detailed analysis of the intermolecular interactions, such as:

    • Hydrogen bonds: e.g., between the nitro group and polar residues.

    • Hydrophobic interactions: e.g., between the tert-butylphenyl group and nonpolar residues.

    • Pi-stacking: e.g., between the pyrazole ring and aromatic residues like tyrosine or phenylalanine.

Part 3: Refining the Static Picture - Molecular Dynamics Simulation

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulation offers a way to observe the time-evolution of the protein-ligand complex, providing insights into its stability and the persistence of key interactions.[19][20][21]

Protocol 4: Molecular Dynamics Simulation of the Protein-Ligand Complex

  • System Setup: The best-ranked docked complex from Protocol 3 is used as the starting point. This complex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model), and counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

  • Force Field Parameterization: A force field (e.g., CHARMM, AMBER) is assigned to the system. While standard parameters exist for proteins, custom parameters for the novel ligand must be generated using tools like the SwissParam or CGenFF server.

  • Minimization and Equilibration: The entire system (protein, ligand, water, ions) is energy-minimized to remove bad contacts. This is followed by a two-stage equilibration process:

    • NVT (Canonical Ensemble): The system is gradually heated to a physiological temperature (310 K) while keeping the volume constant.

    • NPT (Isothermal-Isobaric Ensemble): The pressure is then coupled to maintain a constant pressure (1 atm), allowing the system density to relax.

  • Production MD: Following successful equilibration, the production simulation is run for a significant duration (e.g., 100 nanoseconds), during which the trajectory (atomic coordinates over time) is saved at regular intervals.[22]

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand position from the initial structure. A stable RMSD indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

    • Interaction Analysis: The persistence of hydrogen bonds and other key interactions identified in the docking step is monitored throughout the simulation.

Data Presentation: MD Simulation Stability Metrics

MetricAnalyteMean Value (Å)Standard Deviation (Å)Interpretation
RMSDProtein Backbone2.10.3Stable backbone conformation after initial equilibration.
RMSDLigand (heavy atoms)1.50.5Ligand remains stably bound in the active site.
RMSFActive Site Residues< 1.0-Low fluctuation indicates a well-defined binding pocket.

Part 4: Predicting Drug-Likeness - ADMET Analysis

A potent inhibitor is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[23] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential liabilities.[24][25][26]

Logical Workflow for ADMET & QM Analysis

ADMET_QM_Workflow cluster_admet ADMET Prediction cluster_qm Quantum Mechanics Start Optimized Ligand Structure PhysChem Physicochemical Properties (LogP, TPSA, MW) Start->PhysChem Pharmacokinetics Pharmacokinetics (Absorption, BBB, CYP Inhibition) Start->Pharmacokinetics Toxicity Toxicity Prediction (hERG, Mutagenicity) Start->Toxicity ESP Electrostatic Potential (ESP) Calculation Start->ESP Report Comprehensive Liability Report PhysChem->Report Pharmacokinetics->Report Toxicity->Report Metabolism Predicting Sites of Metabolism ESP->Metabolism Metabolism->Report

Caption: Integrated workflow for predicting ADMET properties and sites of metabolism.

Protocol 5: In Silico ADMET and Quantum Mechanics Analysis

  • Physicochemical Profiling: The energy-minimized ligand structure is submitted to online servers or software (e.g., SwissADME, pkCSM) to calculate key physicochemical descriptors.[25][27] These are evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness."

  • Pharmacokinetic Prediction: The same tools are used to predict pharmacokinetic properties, including:

    • Gastrointestinal (GI) Absorption: Likelihood of absorption after oral administration.

    • Blood-Brain Barrier (BBB) Penetration: Potential for central nervous system effects.

    • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

  • Toxicity Prediction: Potential toxicities are flagged, with particular attention to:

    • hERG Inhibition: Risk of cardiac toxicity.

    • Mutagenicity (Ames test): The nitroaromatic group is a structural alert for mutagenicity, making this a critical prediction.[20]

  • Quantum Mechanical (QM) Calculations: To gain a deeper understanding of the molecule's reactivity and metabolic weak spots, QM calculations are employed.[11][13][14]

    • Electrostatic Potential (ESP) Map: Calculated using Density Functional Theory (DFT), the ESP map reveals the electron-rich (negative potential, likely H-bond acceptors) and electron-poor (positive potential, likely H-bond donors) regions of the molecule. The nitro group will feature a strongly negative potential.

    • Prediction of Metabolism Sites: QM calculations can identify atoms most susceptible to metabolic transformation by cytochrome P450 enzymes (e.g., oxidation). This helps in proactively designing analogues with improved metabolic stability.

Data Presentation: Predicted ADMET Profile

ParameterPredicted ValueAcceptable RangeAssessment
Molecular Weight ( g/mol )289.34< 500Pass
LogP (octanol/water)3.85< 5Pass
H-bond Donors0≤ 5Pass
H-bond Acceptors4≤ 10Pass
GI AbsorptionHigh-Favorable
BBB PermeantYes-Potential CNS effects
CYP2D6 InhibitorYes-Potential drug-drug interaction
hERG InhibitorLow Risk-Favorable
Ames MutagenicityProbable-Liability - Requires experimental validation

Conclusion: Synthesizing a Predictive Narrative

This in-depth guide has outlined a rigorous, multi-faceted in silico workflow for the characterization of this compound. By integrating molecular docking, molecular dynamics, and ADMET/QM predictions, we have constructed a comprehensive profile of this novel compound.

Our modeling predicts that the molecule is a viable candidate for inhibiting COX-2, forming stable interactions within its active site, driven by the bulky tert-butylphenyl anchor. The compound exhibits generally favorable drug-like properties. However, the analysis also raises a significant red flag: a probable risk of mutagenicity associated with the 4-nitro-pyrazole moiety. This finding is critical, as it allows researchers to address a potential show-stopper liability at the earliest possible stage. This predictive insight is the core value of the in silico approach—it does not replace experimental work but rather guides it, allowing for a more efficient, informed, and ultimately more successful drug discovery process.

References

  • Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics With Biological Targets and Biosensors. (2018). Methods in Molecular Biology. [Link]

  • Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review. (2017). Current Drug Metabolism. [Link]

  • Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review. (2017). Ingenta Connect. [Link]

  • Quantum mechanical (QM) calculations applied to ADMET drug prediction: A review. (2017). ResearchGate. [Link]

  • A perspective on quantum mechanics calculations in ADMET predictions. (2012). PubMed. [Link]

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). Biophysical Chemistry Laboratory. [Link]

  • Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review. (n.d.). ResearchGate. [Link]

  • ADMET prediction. (n.d.). Fiveable. [Link]

  • ADMET Predictions. (n.d.). Deep Origin. [Link]

  • ADMET Prediction Software. (n.d.). Sygnature Discovery. [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. (2020). PMC. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • ADMET Prediction. (n.d.). Rowan Scientific. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2020). Journal of Chemical Health Risks. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives. (2024). Academic Strive. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). PMC. [Link]

  • In silico design of small molecules. (2012). PubMed. [Link]

  • Kincore: a web resource for structural classification of protein kinases and their inhibitors. (2021). Oxford Academic. [Link]

  • 3KK6: Crystal Structure of Cyclooxygenase-1 in complex with celecoxib. (2009). RCSB PDB. [Link]

  • 5C03: Crystal Structure of kinase. (2015). RCSB PDB. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. [Link]

  • Modeling and In-Silico Evaluation of Some Flavonoids as Cyclooxygenases Inhibitors Phytochemicalsognes. (n.d.). SAS Publishers. [Link]

  • Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (n.d.). Pharmaspire. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). Bond University. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2011). PMC. [Link]

  • Structure Selection for Protein Kinase Docking and Virtual Screening. (n.d.). Ingenta Connect. [Link]

  • 2GPH: Docking motif interactions in the MAP kinase ERK2. (2006). RCSB PDB. [Link]

  • Leverage our In Silico Solutions for Small Molecules Drug Development. (n.d.). InSilicoMinds. [Link]

  • Protocol for Molecular Dynamics Simulations of Proteins. (2024). ResearchGate. [Link]

  • In Silico Drug Design and Discovery: Big Data for Small Molecule Design. (2023). MDPI. [Link]

  • A Guide to In Silico Drug Design. (2022). PMC. [Link]

  • In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. [Link]

  • Molecular Docking using MOBILE: SWISSMODEL- Part1. (2020). YouTube. [Link]

  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. (2011). PMC. [Link]

  • What is the protocol for studying the Molecular Dynamics of Drug Entry and binding with protein? (2014). ResearchGate. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]

  • 4-Nitro-1H-pyrazole. (n.d.). Chemsrc. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel pyrazole derivative, 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole. Pyrazole scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties.[1][2][3][4] This guide outlines a strategic, tiered approach to efficiently assess the compound's cytotoxic potential and elucidate its potential mechanism of action through a series of robust and reproducible in vitro assays. The protocols provided are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure scientific integrity and self-validating results.

Introduction: The Rationale for a Tiered In Vitro Screening Approach

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a meticulous process, with in vitro screening serving as the foundational step.[5][6] For a compound like this compound, whose specific biological activities are yet to be defined, a systematic screening cascade is paramount. This approach allows for rapid, data-driven decisions, maximizing efficiency and resource allocation.[5][7]

Our proposed workflow begins with essential preliminary assessments of the compound's physicochemical properties, followed by a broad evaluation of its effects on cell viability. Subsequent, more targeted assays are then employed to probe potential mechanisms of action, based on the rich pharmacological history of pyrazole derivatives.[8][9]

Preliminary Assessment: Compound Integrity and Handling

Before initiating any biological assays, it is crucial to understand the fundamental properties of the test compound. Inaccurate assumptions about solubility or stability can lead to significant artifacts and misinterpretation of results.[10][11]

Solubility Assessment

The solubility of a compound dictates its bioavailability in an aqueous cellular environment.[11] We recommend determining both the kinetic and thermodynamic solubility to inform stock solution preparation and the appropriate concentration range for subsequent assays.

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This high-throughput method assesses the concentration at which a compound begins to precipitate when rapidly diluted from a DMSO stock into an aqueous buffer.[11]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer or plate reader with light scattering capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the compound stock in DMSO.

  • Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4.

  • Mix vigorously for 1-2 minutes.

  • Incubate at room temperature for 1-2 hours.

  • Measure the light scattering at a suitable wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Stability Assessment

The stability of the compound in the assay buffer and under storage conditions is critical for ensuring that the observed biological effects are due to the compound itself and not its degradation products.[12][13]

Protocol 2: HPLC-Based Stability Analysis

Materials:

  • This compound

  • Assay buffer (e.g., cell culture medium with 10% FBS)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Prepare a solution of the compound in the intended assay buffer at the highest planned concentration.

  • Immediately inject an aliquot (t=0) into the HPLC to obtain an initial purity profile.

  • Incubate the solution under the same conditions as the planned biological assay (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), inject aliquots into the HPLC.

  • Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of compound remaining. A stable compound will show minimal degradation over the course of the experiment.

Tier 1: General Cytotoxicity Screening

The initial biological assessment should determine the compound's effect on cell viability. This provides a therapeutic window and guides the concentration range for subsequent mechanistic studies. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[14][15][16]

Protocol 3: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Prepare a serial dilution of the compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[14][15]

Data Presentation: Quantifying Cytotoxicity

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50).[15]

Cell LineCompound IC50 (µM) after 48hDoxorubicin (Positive Control) IC50 (µM)
MCF-7 (Breast Cancer)[Hypothetical Value][Hypothetical Value]
A549 (Lung Cancer)[Hypothetical Value][Hypothetical Value]
HEK293 (Non-cancerous)[Hypothetical Value][Hypothetical Value]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compound cell_seeding->compound_prep treatment Treat cells with compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT reagent incubation->mtt_add formazan_dissolve Dissolve formazan crystals mtt_add->formazan_dissolve read_plate Read absorbance at 570 nm formazan_dissolve->read_plate calc_viability Calculate % cell viability read_plate->calc_viability ic50 Determine IC50 value calc_viability->ic50

Caption: Workflow of the MTT cytotoxicity assay.

Tier 2: Mechanistic Assays

Based on the initial cytotoxicity data and the known biological activities of pyrazole derivatives, a logical next step is to investigate potential mechanisms of action. Many pyrazoles are known to inhibit enzymes, particularly kinases and cyclooxygenases, or modulate inflammatory signaling pathways like NF-κB.[8][17]

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol describes a general biochemical assay to determine if the compound can inhibit the activity of a purified enzyme.[18][19]

Principle: The assay measures the activity of a specific kinase by quantifying the amount of phosphorylated substrate produced. Inhibition is observed as a decrease in product formation.

Materials:

  • Purified kinase of interest (e.g., a relevant receptor tyrosine kinase)

  • Specific substrate for the kinase

  • ATP

  • Assay buffer optimized for the kinase

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

  • 96-well or 384-well white microplates (for luminescence)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the purified kinase and the different concentrations of the inhibitor. Include a positive control inhibitor and a no-inhibitor control.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.[18]

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate for the optimal reaction time at the optimal temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Enzyme Inhibition Assay Workflow

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme_inhibitor Add enzyme and inhibitor to plate pre_incubation Pre-incubate enzyme_inhibitor->pre_incubation initiate_reaction Initiate with substrate and ATP pre_incubation->initiate_reaction reaction_incubation Incubate initiate_reaction->reaction_incubation stop_reaction Stop reaction & add detection reagent reaction_incubation->stop_reaction read_signal Read signal (e.g., luminescence) stop_reaction->read_signal calc_ic50 Calculate % inhibition and IC50 read_signal->calc_ic50 G cluster_pathway NF-κB Signaling Pathway cluster_assay Reporter Assay Principle TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene Target Gene Expression Nucleus->Gene activates NFkB_reporter NF-κB Reporter Gene (Luciferase) Nucleus->NFkB_reporter activates Luciferase Luciferase Protein NFkB_reporter->Luciferase expresses Light Light Signal Luciferase->Light produces Compound 1-[(4-tert-Butylphenyl)methyl] -4-nitro-1H-pyrazole Compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling and reporter assay.

References

  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Benchchem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers.
  • Benchchem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway.
  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
  • PMC. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • PubMed. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Retrieved from [Link]

  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line.
  • Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Retrieved from [Link]

  • Creative Proteomics. (n.d.). GPCR Pathway Luminex Multiplex Assay.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies.
  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.
  • Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug. Retrieved from [Link]

  • Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]

  • Hampton Research. (n.d.). Solubility & Stability Screen. Retrieved from [Link]

  • ENZYME INHIBITION. (n.d.). ENZYME INHIBITION.
  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Antibacterial Activity of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Pyrazole Derivatives

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Pyrazole-based heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[1][2][3][4][5] The introduction of a nitro group, a well-known pharmacophore in antimicrobial drugs, can further enhance this activity.[6][7][8] Nitroaromatic compounds often act as prodrugs that, upon bioreduction within the bacterial cell, generate reactive nitrogen species leading to cellular damage and death.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial properties of a novel pyrazole derivative, 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole (hereinafter referred to as Compound X). These protocols are designed to establish a robust preclinical profile of Compound X, from its fundamental inhibitory activity to its effect on bacterial kinetics and its safety profile against mammalian cells.

PART 1: Synthesis of this compound (Compound X)

Proposed Synthetic Protocol:
  • Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Alkylation: Stir the mixture at room temperature for 30 minutes. Add 1-(bromomethyl)-4-tert-butylbenzene (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, filter to remove the base, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

PART 2: In Vitro Antibacterial Activity Assessment

A tiered approach is recommended for the in vitro evaluation of Compound X, starting with the determination of its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[9][11]

Materials:

  • Compound X stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9][12]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10][12] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Compound Dilution: Prepare a serial two-fold dilution of Compound X in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only uninoculated CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of Compound X where no visible turbidity is observed.[10]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Dilution Serial Dilution of Compound X in Plate Inoculate Inoculate Plate with Bacterial Suspension Dilution->Inoculate Add Inoculum Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read Visually Read MIC Incubate->Read

Caption: Workflow for the Broth Microdilution MIC Assay.

Time-Kill Curve Assay

To understand the pharmacodynamics of Compound X, a time-kill curve assay is performed. This assay provides information on the rate and extent of bacterial killing over time and helps classify the compound as bactericidal or bacteriostatic.[12] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Materials:

  • Compound X

  • Bacterial strains

  • CAMHB

  • Sterile test tubes or flasks

  • Shaking incubator

  • Agar plates (e.g., Tryptic Soy Agar)

  • Phosphate-Buffered Saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard.[12]

  • Assay Setup: Prepare test tubes with CAMHB containing Compound X at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile PBS and plate a specific volume (e.g., 100 µL) onto agar plates.[12]

  • Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies and calculate the CFU/mL for each time point and concentration.[12]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of Compound X.

Data Presentation: Hypothetical Time-Kill Assay Results for Compound X against S. aureus
Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.705.705.705.70
26.505.655.204.804.10
47.805.504.303.502.50
88.905.303.10<2.00<2.00
249.205.80<2.00<2.00<2.00

PART 3: Cytotoxicity Assessment

Evaluating the potential for adverse effects on host cells is a critical step in drug development.[13] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14][15][16]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK-293 or HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[13]

  • Compound Treatment: Prepare serial dilutions of Compound X in the culture medium. Replace the old medium with the medium containing the different concentrations of Compound X.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of Compound X relative to the untreated control cells.

Logical Relationship of the Experimental Protocols

Experimental_Logic CompoundX Compound X 1-[(4-tert-Butylphenyl)methyl] -4-nitro-1H-pyrazole MIC MIC Determination CompoundX->MIC Initial Potency Cytotoxicity Cytotoxicity Assay (MTT) CompoundX->Cytotoxicity Safety Profile TimeKill Time-Kill Assay MIC->TimeKill Determines Test Concentrations InVivo In Vivo Efficacy Models (Future Studies) MIC->InVivo Informs Decision for Further Development TimeKill->InVivo Informs Decision for Further Development Cytotoxicity->InVivo Informs Decision for Further Development

Caption: Logical progression of antibacterial evaluation.

PART 4: Potential Mechanism of Action

The antibacterial activity of nitroaromatic compounds like Compound X is often linked to the reductive activation of the nitro group by bacterial nitroreductases.[6][7] This process can lead to the formation of cytotoxic intermediates, including nitroso and hydroxylamine species, as well as reactive oxygen species (ROS) like the superoxide anion.[6] These reactive species can cause widespread damage to bacterial DNA, proteins, and cell membranes, ultimately leading to cell death.[1]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of the antibacterial activity of this compound. Positive results from these in vitro studies, demonstrating potent antibacterial activity and low cytotoxicity, would warrant further investigation. Subsequent studies could include exploring the spectrum of activity against a broader panel of resistant strains, investigating the mechanism of action in more detail, and evaluating the in vivo efficacy in animal models of infection.[17][18]

References

  • Fernandez, J. (2006). In vivo animal models: quantitative models used for identifying antibacterial agents. Current Protocols in Pharmacology, Chapter 13:Unit13A.5.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 163. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Chen, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Cellular and Infection Microbiology, 12, 946800. [Link]

  • ResearchGate. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Springer Nature Experiments. Determination of Toxicity Through Cytotoxicity Assays. [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]

  • Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

  • BPS Bioscience. Kill Curve Protocol. [Link]

  • Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Molecular Sciences, 19(12), 3823. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). Preparation, analysis and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. [Link]

  • Kumar, R., et al. (2017). 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3472. [Link]

  • de Oliveira, C. B., et al. (2020). Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. Journal of Applied Microbiology, 128(5), 1349-1360. [Link]

  • Miller, C. N., et al. (2020). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 25(21), 5038. [Link]

  • Yurttaş, L., et al. (2020). Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Marmara Pharmaceutical Journal, 24(1), 74-83. [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Molecules. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • SpringerLink. (2022). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Molecules. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Molecules. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. [Link]

  • Frontiers in Microbiology. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

Sources

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole for target identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification Strategy for 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

Introduction & Compound Profile

This compound (referred to herein as BNP-1 ) is a small molecule pyrazole derivative characterized by a lipophilic 4-tert-butylbenzyl tail and a polar 4-nitro group. While pyrazole scaffolds are ubiquitous in kinase inhibitors (e.g., Crizotinib) and ion channel modulators (e.g., Pyr3 for TRPC3), the specific target of BNP-1 in a phenotypic screen often remains elusive without direct deconvolution.

This guide details a rigorous Target Identification (Target ID) protocol to deconvolute the biological mechanism of BNP-1. The strategy leverages the compound's chemical structure—specifically the nitro group as a potential latent handle for probe synthesis—while prioritizing label-free methods to preserve native binding kinetics.

Chemical Properties & Strategic Implications
  • Lipophilicity (cLogP ~3.5): The tert-butyl group drives membrane permeability but increases the risk of non-specific hydrophobic binding. Stringent washing and competitive elution controls are critical.

  • Electronic Structure: The 4-nitro group is electron-withdrawing, potentially participating in hydrogen bonding or electrostatic interactions within the binding pocket.

  • Functionalization Potential: The nitro group is the primary site for chemical modification (reduction to amine) to create an affinity probe, provided the modification does not abolish biological activity.

Strategic Workflow: From Phenotype to Target

The identification process follows a tiered approach, moving from label-free validation to high-resolution proteomic mapping.

Phase 1: Structure-Activity Relationship (SAR) Validation

Before attempting target ID, confirm that the biological activity is specific to the BNP-1 structure.

  • Negative Control: Synthesize 1-benzyl-4-nitro-1H-pyrazole (lacking the tert-butyl group). Loss of activity confirms the hydrophobic tail's necessity.

  • Probe Feasibility: Synthesize 1-[(4-tert-Butylphenyl)methyl]-4-amino-1H-pyrazole (reduced nitro group). If this analog retains activity, the amine can serve as a handle for biotinylation (Affinity Chromatography). If activity is lost, proceed exclusively with Thermal Proteome Profiling (TPP) .

Protocol 1: Label-Free Target Identification (Thermal Proteome Profiling)

Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


). This method requires no chemical modification of BNP-1.
Materials
  • BNP-1 Stock: 10 mM in DMSO.

  • Cell Lysate: Freshly prepared from the relevant cell line (e.g., HeLa, HEK293) in non-denaturing lysis buffer (PBS + 0.4% NP-40 + Protease Inhibitors).

  • Instrumentation: qPCR cycler (for heating gradient) and LC-MS/MS (Orbitrap or similar).

Step-by-Step Procedure
  • Lysate Treatment:

    • Divide cell lysate (1 mg/mL) into two aliquots.

    • Vehicle Control: Add DMSO (1% v/v).

    • Treatment: Add BNP-1 (10–50 µM final concentration).

    • Incubate for 30 minutes at room temperature (25°C).

  • Thermal Challenge:

    • Aliquot the treated and control lysates into 10 PCR tubes each.

    • Heat each tube to a distinct temperature ranging from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes.

    • Cool immediately to 4°C.

  • Protein Recovery:

    • Centrifuge at 100,000 x g for 20 minutes to pellet precipitated (denatured) proteins.

    • Collect the supernatant (soluble fraction) containing stabilized proteins.

  • TMT Labeling & MS Analysis:

    • Digest supernatants with Trypsin.

    • Label peptides with Tandem Mass Tags (TMT) (e.g., TMT10plex).

    • Analyze via LC-MS/MS.

    • Data Output: Plot the "melting curve" (abundance vs. temperature). A significant right-shift in the BNP-1 curve vs. DMSO indicates target engagement.

Protocol 2: Affinity-Based Target Identification (Chemical Proteomics)

Principle: Covalent attachment of BNP-1 to a solid support allows for the physical isolation of binding partners. This is contingent on the 4-amino derivative retaining activity.

Probe Synthesis Strategy
  • Reduction: Reduce the nitro group of BNP-1 to an amine using

    
     or 
    
    
    
    .
  • Linker Attachment: React the 4-amino-BNP-1 with a PEG-linker (e.g., NHS-PEG4-Biotin).

    • Critical Check: Verify the IC50 of the Biotin-BNP-1 probe in the phenotypic assay. It must remain within 5-10x of the parent compound.

Step-by-Step Procedure
  • Bead Preparation:

    • Wash Streptavidin-coated magnetic beads (Dynabeads MyOne C1) with PBS.

    • Incubate beads with Biotin-BNP-1 (100 µM) for 1 hour at RT.

    • Wash 3x to remove unbound probe.

  • Pulldown Assay:

    • Lysate Prep: Prepare 10 mg of cell lysate (1 mg/mL).

    • Competition Control (Critical): Pre-incubate half the lysate with free BNP-1 (100 µM, 10x excess) for 1 hour. This blocks specific binding sites.

    • Incubation: Add the probe-loaded beads to both the "Naive" and "Blocked" lysates. Rotate overnight at 4°C.

  • Washing & Elution:

    • Wash beads 3x with Lysis Buffer (mild stringency).

    • Wash 2x with PBS (remove detergents).

    • Elution: Boil beads in 2x SDS-PAGE Sample Buffer or perform On-Bead Digestion with Trypsin.

  • Analysis:

    • Run SDS-PAGE and Silver Stain to visualize bands.

    • Excise unique bands (present in "Naive" but absent in "Blocked") for Mass Spectrometry.

    • Hit Criteria: Proteins with >5-fold enrichment in the Naive sample vs. Blocked control are high-confidence targets.

Data Visualization & Logic

The following diagram illustrates the decision matrix for selecting the appropriate Target ID method based on the chemical reactivity of the nitro group.

TargetID_Workflow Start Compound: BNP-1 (Nitro-Pyrazole Hit) SAR Step 1: SAR Validation (Synthesize Amino-Analog) Start->SAR ActivityCheck Does Amino-Analog Retain Activity? SAR->ActivityCheck TPP Protocol A: Thermal Proteome Profiling (TPP) ActivityCheck->TPP No (Inactive) ProbeSynth Protocol B: Probe Synthesis (Biotin-PEG-Linker) ActivityCheck->ProbeSynth Yes (Active) DARTS Alternative: DARTS (Protease Protection) TPP->DARTS Secondary Confirmation MS LC-MS/MS Analysis (Enrichment Calculation) TPP->MS Pulldown Affinity Pulldown (+/- Free BNP-1 Competition) ProbeSynth->Pulldown Pulldown->MS Validation Target Validation (siRNA / CRISPR / Western) MS->Validation

Figure 1: Decision matrix for BNP-1 target deconvolution. The path depends on whether the nitro-to-amine reduction preserves biological activity.

Troubleshooting & Optimization

IssueProbable CauseSolution
No unique bands in Pulldown Low affinity or fast off-rate (

).
Switch to Photoaffinity Labeling (PAL) . Incorporate a diazirine group on the tert-butyl tail (requires custom synthesis).
High background binding Lipophilic tert-butyl group binding non-specifically.Increase detergent stringency (0.5% NP-40 + 0.1% SDS) in wash steps. Use the "Blocked" control for subtraction.
TPP curve does not shift Target is a membrane protein or complex.Use Isothermal Dose Response (ITDR) on intact cells rather than lysate to preserve membrane integrity.

References

  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology, 9(4), 232–240. Link

  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784. Link

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984–21989. Link

  • Kiyonaka, S., et al. (2009). "Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound." Proceedings of the National Academy of Sciences, 106(13), 5400-5405. (Reference for pyrazole-based TRPC inhibition strategies). Link

Application Notes and Protocols for 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and the diverse pharmacological activities exhibited by its derivatives.[1] From blockbuster anti-inflammatory drugs to targeted cancer therapies, the pyrazole core is a versatile template for the design of novel therapeutic agents.[2] This document provides detailed application notes and protocols for the investigation of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole , a novel derivative with significant potential in drug discovery. While direct experimental data for this specific molecule is emerging, its structural motifs—a 1-substituted 4-nitropyrazole core and a 4-tert-butylphenyl group—suggest promising avenues for research in oncology, inflammation, and infectious diseases.

These notes are intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the synthesis, characterization, and biological evaluation of this compound. The protocols provided are based on established methodologies for analogous pyrazole derivatives and are designed to be adaptable to specific research needs.

Chemical Synthesis and Characterization

The synthesis of this compound can be readily achieved through the N-alkylation of 4-nitro-1H-pyrazole with 1-(bromomethyl)-4-tert-butylbenzene. The nitro group at the 4-position of the pyrazole ring is activating, facilitating the alkylation reaction.[3]

Protocol 1: Synthesis of this compound

Materials:

  • 4-nitro-1H-pyrazole

  • 1-(bromomethyl)-4-tert-butylbenzene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-(bromomethyl)-4-tert-butylbenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a therapeutic agent in several key areas of drug discovery.

Anticancer Activity

Pyrazole derivatives are well-documented for their anticancer properties, acting through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[2] The presence of the bulky tert-butylphenyl group may enhance binding to hydrophobic pockets in target proteins, while the nitropyrazole core can participate in crucial hydrogen bonding interactions.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies MTT Assay MTT Assay Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Confirm Apoptotic Pathway Kinase Inhibition Kinase Inhibition Cell Cycle Analysis->Kinase Inhibition Identify Cellular Target Western Blot Western Blot Kinase Inhibition->Western Blot Validate Target Engagement Xenograft Model Xenograft Model Western Blot->Xenograft Model Evaluate In Vivo Efficacy

Caption: Workflow for evaluating the anticancer potential of the compound.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]

  • Analyze the stained cells using a flow cytometer.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The structural similarity of the topic compound to known COX inhibitors suggests it may possess similar activity.

anti_inflammatory_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Protein Denaturation Protein Denaturation COX Inhibition COX Inhibition Protein Denaturation->COX Inhibition Initial Screening LPS-stimulated Macrophages LPS-stimulated Macrophages COX Inhibition->LPS-stimulated Macrophages Confirm Mechanism Cytokine Quantification Cytokine Quantification LPS-stimulated Macrophages->Cytokine Quantification Assess Cellular Effects Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Cytokine Quantification->Carrageenan-induced Paw Edema Evaluate In Vivo Efficacy

Caption: Workflow for evaluating the anti-inflammatory potential of the compound.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[5]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the colorimetric COX inhibitor screening assay kit.

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add the enzyme, heme, and the test compound or control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37 °C.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Antibacterial Activity

The pyrazole scaffold is present in several antibacterial agents.[6] The electron-withdrawing nitro group and the lipophilic tert-butylphenyl moiety may contribute to antibacterial efficacy.

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Add the bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Anticancer Activity Data

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-715.2 ± 1.80.8 ± 0.1
A54922.5 ± 2.51.2 ± 0.2
HCT11618.9 ± 2.10.9 ± 0.1

Table 2: Hypothetical Anti-inflammatory Activity Data

EnzymeCompound IC₅₀ (µM)Celecoxib IC₅₀ (µM)
COX-1> 10015.1 ± 1.5
COX-28.7 ± 0.90.04 ± 0.005

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this document provide a comprehensive framework for its synthesis and biological evaluation. Further studies should focus on elucidating the precise mechanism of action, optimizing the structure to enhance potency and selectivity, and evaluating its pharmacokinetic and toxicological profiles. The versatility of the pyrazole core, combined with the specific substitutions of this compound, warrants a thorough investigation of its potential in drug discovery.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2021). Molecules, 26(17), 5295. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6296. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. (n.d.). DSpace.
  • Novel Kinase Assays for HTS. (n.d.). Meso Scale Discovery.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Organics, 3(2), 108-121. [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2735-2749. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2015). Molecular & Cellular Proteomics, 14(3), 503-512. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]

  • 1-Benzyl-4-nitro-1H-pyrazole. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

  • 4-nitropyrazoles. (1966).
  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). Bioorganic Chemistry, 86, 552-563. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 569-574. [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Facile alkylation of 4-nitrobenzotriazole and its platelet aggregation inhibitory activity. (2017). Bioorganic & Medicinal Chemistry Letters, 27(20), 4699-4704. [Link]

  • Nitropyrazoles (review). (2015). Russian Chemical Reviews, 84(8), 767-788.
  • Preparation and Biological Screening of Novel Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development, 3(3), 632-636.
  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). Molecules, 27(23), 8493. [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU.
  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2014). International Journal of ChemTech Research, 6(1), 47-52.
  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). Pharmaceutics, 16(1), 1. [Link]

  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (2017). Drug Design, Development and Therapy, 11, 2877-2888. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2023). Journal of Medicinal Plants Research, 17(1), 1-8. [Link]

  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy and Bioallied Sciences, 5(1), 2-17. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Pharmaceuticals, 16(10), 1438. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). ACS Omega.
  • Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. (n.d.). Letters in Organic Chemistry.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
  • Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. (2017). Iranian Journal of Pharmaceutical Research, 16(3), 1195-1203.
  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). Molecules, 26(16), 5035. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Theoretical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole: A Technical Guide. (n.d.). BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and mitigate potential degradation, ensuring the integrity of your experiments.

Introduction: Understanding the Molecule's Stability Profile

This compound is a molecule with distinct chemical features that influence its stability. The presence of a nitropyrazole ring, a benzylic methylene bridge, and a tert-butylphenyl group creates a unique reactivity profile. While nitropyrazoles are generally stable aromatic systems, the N-benzyl substituent introduces a point of potential vulnerability.[1] The primary sources of instability for this compound in solution are:

  • Oxidative Degradation: The benzylic position is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[2][3]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can trigger degradation pathways.[4][5][6]

  • Base-Catalyzed Degradation: The benzylic proton can be abstracted by strong bases, leading to the formation of a resonance-stabilized anion that may undergo further reactions.[7]

  • Solvent Effects: The choice of solvent can significantly impact the rate and pathway of degradation.[4]

This guide will provide practical solutions to address these challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What is causing this discoloration?

A1: A yellowing of the solution is a common indicator of degradation. This is often due to the formation of colored byproducts resulting from the breakdown of the nitropyrazole ring or oxidation of the N-benzyl group. The likely culprits are photodegradation or slow oxidation. To mitigate this, ensure your solutions are protected from light by using amber vials or wrapping your containers in aluminum foil.[8] Additionally, purging your solvent with an inert gas like nitrogen or argon before preparing the solution can help to minimize oxidation.

Q2: I'm observing a loss of potency of my compound in solution over a short period. What are the likely degradation pathways?

A2: A rapid loss of potency suggests a significant chemical transformation. The two most probable degradation pathways are:

  • Oxidative Cleavage of the N-Benzyl Group: This is a common degradation route for N-benzyl compounds and can be accelerated by heat, light, and the presence of oxygen.[9][10] This would result in the formation of 4-nitro-1H-pyrazole and 4-tert-butylbenzaldehyde.

  • Photodegradation of the Nitropyrazole Ring: UV and even visible light can provide the energy to initiate photochemical reactions, leading to the breakdown of the nitroaromatic system.[5][6]

To confirm the degradation pathway, we recommend analytical techniques such as HPLC-MS to identify the degradation products.

Q3: Can I use a basic solution to handle this compound?

A3: It is strongly advised to avoid basic conditions. The methylene protons (the -CH2- group) are benzylic and are therefore acidic enough to be removed by a base. Deprotonation would form a benzylic carbanion, which, although stabilized by the phenyl ring, could lead to undesired side reactions or decomposition. The N1 nitrogen of the pyrazole ring is also susceptible to deprotonation in the presence of a strong base, which can increase its reactivity towards electrophiles. If pH adjustment is necessary, it is safer to work in neutral or slightly acidic conditions.

Q4: What are the recommended solvents for dissolving and storing this compound?

A4: The choice of solvent is critical for stability. Protic solvents like alcohols can sometimes participate in photochemical reactions with nitroaromatics.[4] Aprotic solvents are generally preferred. Here is a table summarizing recommended solvents:

Solvent ClassRecommended SolventsRationale
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good solubilizing power and less likely to participate in degradation reactions.
Aprotic Nonpolar Dichloromethane (DCM), Tetrahydrofuran (THF)Suitable for short-term use and specific reactions, but ensure they are free of peroxides.

Important: Always use high-purity, anhydrous solvents. For long-term storage, aprotic polar solvents are generally the better choice.

Q5: Are there any additives I can use to improve the stability of my solution?

A5: Yes, certain additives can help to mitigate degradation:

  • Antioxidants: For preventing oxidative degradation, small amounts of antioxidants like butylated hydroxytoluene (BHT) can be added to the solution.

  • Radical Scavengers: If you suspect free-radical mediated degradation, a radical scavenger can be beneficial.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions.

It is crucial to first test the compatibility of any additive with your experimental system to ensure it does not interfere with your downstream applications.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving stability issues.

Problem: Unexpected Peaks in HPLC/LC-MS Analysis

G start Unexpected peaks observed in HPLC/LC-MS q1 Are the new peaks more or less polar? start->q1 path1 More Polar q1->path1 More Polar path2 Less Polar q1->path2 Less Polar polar_cause polar_cause path1->polar_cause nonpolar_cause nonpolar_cause path2->nonpolar_cause

Problem: Solution Color Changes Over Time

G start Solution develops color (e.g., yellowing) q1 Is the solution exposed to light? start->q1 yes_light Yes q1->yes_light no_light No q1->no_light light_cause light_cause yes_light->light_cause dark_cause dark_cause no_light->dark_cause

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • Anhydrous acetonitrile (ACN), HPLC grade or higher

  • Inert gas (Nitrogen or Argon) with a delivery system

  • Amber glass vial with a PTFE-lined cap

  • Syringes and needles

Procedure:

  • Solvent Deoxygenation:

    • Take the required volume of ACN in a flask.

    • Bubble inert gas through the solvent for 15-20 minutes to remove dissolved oxygen.

  • Solution Preparation:

    • Accurately weigh the desired amount of this compound and place it in the amber vial.

    • Using a syringe, add the deoxygenated ACN to the vial to the desired final volume.

    • Seal the vial immediately with the PTFE-lined cap.

  • Storage:

    • Gently swirl the vial to ensure complete dissolution. Sonication can be used if necessary, but avoid excessive heating.

    • For short-term storage (up to one week), store the solution at 2-8°C.[8]

    • For long-term storage, aliquot the solution into smaller amber vials to minimize freeze-thaw cycles and headspace oxygen, and store at -20°C or below.[8]

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general method for monitoring the stability of your solution over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid, if needed for peak shape)

  • Your prepared solution of this compound

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing your stock solution, inject an aliquot onto the HPLC system.

    • Develop a suitable gradient method to achieve good separation of the parent compound from any potential impurities.

    • Record the chromatogram and integrate the peak area of the parent compound. This will be your baseline.

  • Time-Point Analysis:

    • At regular intervals (e.g., 24 hours, 48 hours, 1 week), inject another aliquot of the stored solution onto the HPLC.

    • Use the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial (T=0) peak area.

    • Calculate the percentage of the remaining parent compound.

    • Observe the appearance and growth of any new peaks, which would indicate degradation products.

References

  • AK Scientific, Inc. Safety Data Sheet for 4-Nitro-1H-pyrazole.

  • Barnes, I., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 263-274.

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1-Nitropyrazole.

  • Quora. (2023). Without consulting a pKa table, which is a stronger acid: o-tert-butylbenzoic acid or p-tert...

  • ResearchGate. (2025). Oxidation of N‐benzyl groups.

  • Fisher Scientific. SAFETY DATA SHEET: 4-Nitro-1H-pyrazole.

  • ECHEMI. (n.d.). 1-NITROPYRAZOLE SDS, 7119-95-1 Safety Data Sheets.

  • Alif, A., et al. (2001). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, (1), 67-72.

  • Ju, Y., & Varma, R. S. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Current Organic Synthesis, 3(4), 391-404.

  • Moriyama, K., et al. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Organic Letters, 16(14), 3812-3815.

  • Patrick, W. A. (1926). U.S. Patent No. 1,596,622. Washington, DC: U.S. Patent and Trademark Office.

  • askIITians. (2025). Which of the following is most acidic?(A) Benzyl alcohol(B) 2-Butanol...

  • Wang, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2845.

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.

  • ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions.

  • Le, C. M., & Taylor, M. S. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 856-861.

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.

  • ResearchGate. (2025). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450.

  • Chemistry Stack Exchange. (2014). t-butylbenzene in highly acidic medium.

  • Benchchem. (n.d.). stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

  • SIOC. (2019). Progress of N-Benzyl Removal.

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.

  • Van Dillewijn, P., et al. (2001). Biological remediation of explosives and related nitroaromatic compounds. Biodegradation, 12(2), 135-149.

  • Holzer-group.at. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES.

  • Chinese Journal of Organic Chemistry. (2019). Progress of N-Benzyl Removal.

  • ResearchGate. (n.d.). of identified structures of TPs from the degradation of pyrazolones by UV.

  • Kacka, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(19), 6296.

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).

  • de la Torre, M. C., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 22(1), 103.

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite.

  • Sharma, S., et al. (2022). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. Rapid Communications in Mass Spectrometry, 36(24), e9415.

  • Benitez, F. J., et al. (2005). Kinetics of the degradation of n-butyl benzyl phthalate using O₃/UV, direct photolysis, direct ozonation and UV effects. Chemosphere, 61(10), 1444-1453.

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Sources

addressing off-target effects of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

Document ID: TBP-4N-PZ-TSG-001

Version: 1.0

Last Updated: February 16, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the research compound this compound (TBP-4N-PZ). As a novel molecule under investigation, its precise on-target activity is the subject of ongoing research. However, its chemical structure, incorporating a pyrazole core, a nitroaromatic group, and a tert-butylphenyl moiety, suggests a potential for interactions beyond the intended target. The pyrazole scaffold is a well-known "privileged structure" present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory and anti-cancer effects.[1][2][3]

This guide provides a structured, question-and-answer-based approach to identify, troubleshoot, and mitigate potential off-target effects that may arise during your experiments. Our goal is to equip you with the logical framework and practical methodologies to ensure the integrity and specificity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Unexpected Cytotoxicity & Proliferation Effects

Question 1: I am observing significant cytotoxicity in my control cell line, which should not express the intended target of TBP-4N-PZ. What could be the underlying cause?

Answer: This is a critical observation that points towards a potential off-target cytotoxic mechanism. The pyrazole nucleus is a common feature in compounds designed for anticancer applications, and many derivatives have been shown to induce apoptosis or cause cell cycle arrest across various cell lines.[4][5] Additionally, nitroaromatic compounds can be metabolized into reactive species that induce cellular stress.[6] Therefore, the observed toxicity could be a general effect unrelated to your specific target.

Troubleshooting Protocol:

  • Confirm Dose-Response Relationship:

    • Step 1: Perform a comprehensive dose-response analysis using a broad concentration range (e.g., 10 nM to 100 µM) on both your target-positive cell line and at least one target-negative control cell line.

    • Step 2: Utilize a robust cell viability assay, such as the MTT assay, which has been used to evaluate other pyrazole derivatives.[7][8]

    • Causality Check: A similar IC50 value between the target-positive and target-negative lines strongly suggests an off-target cytotoxic mechanism.

  • Investigate Apoptosis Induction:

    • Step 1: Treat cells with TBP-4N-PZ at its IC50 concentration for 24 and 48 hours.

    • Step 2: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze via flow cytometry. This method has been successfully used to confirm apoptosis for other novel pyrazoles.[5]

    • Step 3: Look for an increase in the Annexin V-positive population (early apoptosis) and Annexin V/PI double-positive population (late apoptosis/necrosis).

  • Analyze Cell Cycle Progression:

    • Step 1: Treat cells as described above.

    • Step 2: Fix cells in ethanol, stain with PI, and analyze DNA content by flow cytometry.

    • Step 3: An accumulation of cells in a specific phase (e.g., G2/M or Sub-G1) would indicate cell cycle arrest, a known mechanism for some pyrazole compounds.[5]

Workflow for Investigating Off-Target Cytotoxicity

start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response (Target vs. Control Cells) start->dose_response decision_ic50 IC50 Values Similar? dose_response->decision_ic50 apoptosis Assess Apoptosis (Annexin V / PI Assay) decision_ic50->apoptosis Yes conclusion_on_target Cytotoxicity Likely On-Target decision_ic50->conclusion_on_target No cell_cycle Analyze Cell Cycle (Flow Cytometry) apoptosis->cell_cycle conclusion_off_target Conclude Off-Target Cytotoxicity cell_cycle->conclusion_off_target

Caption: Workflow to diagnose the cause of unexpected cytotoxicity.

Category 2: Assay Interference

Question 2: My results from a fluorescence-based or luciferase-based reporter assay are inconsistent or show inhibition even in cell-free controls. Could TBP-4N-PZ be interfering with the assay itself?

Answer: Yes, direct assay interference is a common pitfall for many small molecules. Nitroaromatic compounds are known to potentially quench fluorescence, and the heterocyclic pyrazole ring system can interact non-specifically with proteins, including reporter enzymes like luciferase. It is crucial to de-risk this possibility before interpreting any cellular data.

Troubleshooting Protocol:

  • Cell-Free System Test:

    • Step 1: Set up the assay reaction in a cell-free buffer system (e.g., purified luciferase enzyme, its substrate, and ATP for a luciferase assay).

    • Step 2: Add TBP-4N-PZ at the same concentrations used in your cellular experiments.

    • Step 3: Measure the signal output. A dose-dependent decrease in signal in this cell-free setup is a strong indicator of direct enzyme inhibition or signal interference.

  • Assess Intrinsic Optical Properties:

    • Step 1: Using a plate reader, measure the absorbance and fluorescence spectrum of TBP-4N-PZ dissolved in the assay buffer.

    • Step 2: Check for spectral overlap. If the compound absorbs light at the excitation wavelength or emits light at the emission wavelength of your fluorophore, it will interfere with the reading.

  • Alternative Reporter System:

    • If interference is confirmed, consider validating your findings with an orthogonal assay. For example, if you are using a luciferase reporter to measure transcription, validate the result by directly measuring mRNA levels of the gene of interest using RT-qPCR. RT-qPCR troubleshooting guides can help ensure this secondary assay is robust.

Category 3: Unexplained Anti-inflammatory or Signaling Effects

Question 3: I am observing a potent anti-inflammatory response (e.g., reduced prostaglandin E2 levels) that seems more pronounced than what my proposed target mechanism can explain. What is a likely off-target pathway?

Answer: The pyrazole scaffold is the core structure of celecoxib, a potent and selective COX-2 inhibitor.[2] Many other pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties.[1][8] It is highly plausible that TBP-4N-PZ possesses direct inhibitory activity against cyclooxygenase (COX) enzymes, a classic off-target effect for this chemical class.

Troubleshooting Protocol:

  • Direct COX Enzyme Inhibition Assay:

    • Step 1: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These are typically cell-free, enzyme-based assays.

    • Step 2: Test TBP-4N-PZ across a range of concentrations to determine its IC50 for both COX-1 and COX-2.

    • Step 3: Include known non-selective (e.g., indomethacin) and selective (e.g., celecoxib) inhibitors as positive controls.

  • Cell-Based Prostaglandin Measurement:

    • Step 1: Use a relevant cell model, such as LPS-stimulated macrophages or cytokine-stimulated fibroblasts.

    • Step 2: Pre-treat the cells with various concentrations of TBP-4N-PZ before stimulation.

    • Step 3: Measure the levels of prostaglandin E2 (PGE2) in the cell culture supernatant using an ELISA kit.

    • Causality Check: Potent inhibition of PGE2 production, correlated with direct COX-2 inhibition from the cell-free assay, strongly supports this off-target mechanism.

Potential Off-Target Anti-Inflammatory Pathway

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Compound TBP-4N-PZ Compound->COX Potential Inhibition

Caption: Plausible off-target inhibition of the COX pathway by TBP-4N-PZ.

Data Summary: Illustrative Off-Target Profile

The following table provides a hypothetical summary of results from the troubleshooting protocols described above. This is for illustrative purposes to help you categorize your own experimental findings.

ParameterOn-Target Cell LineOff-Target Cell LineCell-Free AssayInterpretation
Target Inhibition IC50 50 nM> 100 µM45 nMPotent and selective on-target activity.
Cytotoxicity IC50 5 µM8 µMN/AOff-target cytotoxicity observed at concentrations >100x the on-target IC50.
COX-2 Inhibition IC50 N/AN/A1.5 µMModerate off-target COX-2 inhibition. May contribute to anti-inflammatory effects.
Luciferase Inhibition N/AN/A25 µMPotential for assay interference at high concentrations.

General Experimental Best Practices

To minimize variability and ensure the reproducibility of your findings, please adhere to the following general laboratory practices.

  • Compound Handling: TBP-4N-PZ is a solid. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Solubility: Visually inspect your final dilutions in cell culture media for any signs of precipitation, especially at higher concentrations. Compound precipitation is a common source of experimental artifacts.

  • Controls: Always include appropriate vehicle controls (e.g., DMSO at the same final concentration as your compound) in every experiment.

  • Verification: If significant off-target effects are suspected, consider synthesizing or obtaining a structurally related but inactive analog to use as a negative control.

References

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Abdellatif, K. R. A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]

  • Wujec, M., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules. [Link]

  • Frontier, A. (2026). Troubleshooting: About. University of Rochester. [Link]

  • Shah, P., & Suthar, D. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • de Oliveira, C. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Al-Ostath, A., et al. (2022). A review on the anticancer potential of pyrazole and pyrazoline derivatives. Drug Discovery Today. [Link]

  • Torres, N. M., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Taylor & Francis. (2023). Pyrazole – Knowledge and References. Taylor & Francis. [Link]

  • Patel, K. D., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). PCR Troubleshooting Guide. ResearchGate. [Link]

  • Ben-Mbarek, Y., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

  • European Commission. (2006). Opinion on phenyl methyl pyrazolone. European Commission. [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • de Moraes, M. C., et al. (2016). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology. [Link]

  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • U.S. Environmental Protection Agency. (2025). 4-nitro-1-(4-nitrophenyl)pyrazole Properties. EPA CompTox Chemicals Dashboard. [Link]

  • U.S. Environmental Protection Agency. (2025). Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate - Hazard. EPA CompTox Chemicals Dashboard. [Link]

  • El-Adl, K., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. ATSDR. [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. Bio-Rad. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole: A Hypothetical Exploration of a Novel Pyrazole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Marketed drugs such as the anti-inflammatory agent celecoxib and the withdrawn anti-obesity drug rimonabant underscore the pharmacological potential of this heterocyclic scaffold.[3][4] This guide introduces a novel, yet to be synthesized and evaluated compound, 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole , and provides a comparative analysis of its potential therapeutic applications based on a detailed examination of its structural motifs.

While no peer-reviewed studies on this specific molecule currently exist, its chemical architecture—a 4-nitro-1H-pyrazole core functionalized with a 4-tert-butylphenylmethyl group—allows for a scientifically grounded, hypothetical exploration of its bioactivity. The 4-nitro substitution is known to be a key pharmacophore in various bioactive compounds, often imparting significant biological effects.[5][6] The 4-tert-butylphenyl group is a common substituent in drug design, valued for its ability to enhance lipophilicity and modulate metabolic stability.[7][8]

This guide will compare the projected performance of this compound against two well-established pyrazole-based drugs, Celecoxib and Rimonabant, in the contexts of anti-inflammatory and anticancer activities. We will delve into the mechanistic rationale for these predicted activities and provide detailed experimental protocols for their in vitro evaluation.

Structural and Mechanistic Rationale

The structure of this compound suggests potential for significant biological activity. The pyrazole ring itself is a versatile scaffold.[1][9] The 4-nitro group, being strongly electron-withdrawing, can influence the electronic properties of the pyrazole ring, potentially enhancing its interaction with biological targets. The bulky and lipophilic 4-tert-butylphenylmethyl substituent can play a crucial role in receptor binding, membrane permeability, and metabolic stability.[7]

Caption: Structural components and predicted activities of the target compound.

Comparative Analysis: A Hypothetical Showdown

To contextualize the potential of this compound, we will compare it with two pyrazole-containing drugs that have distinct mechanisms of action:

  • Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[10][11][12]

  • Rimonabant (Acomplia®): A selective cannabinoid receptor 1 (CB1) antagonist, formerly used for obesity treatment.[4][13]

This comparison will be based on the predicted activities of our target compound.

Anti-inflammatory Potential: A New-Generation COX Inhibitor?

The diaryl-substituted pyrazole structure is a hallmark of selective COX-2 inhibitors like Celecoxib.[12] While our target compound is not a diaryl pyrazole, the presence of the bulky 4-tert-butylphenylmethyl group could facilitate binding to the hydrophobic pocket of the COX-2 enzyme, potentially leading to its inhibition.[14]

Table 1: Hypothetical Comparison of Anti-inflammatory Properties

FeatureThis compound (Hypothetical)Celecoxib (Established)
Mechanism of Action Potential selective COX-2 inhibitionSelective COX-2 inhibition[3][14]
Key Structural Feature 4-tert-butylphenylmethyl group for hydrophobic interactionSulfonamide group for binding to COX-2 side pocket[11]
Predicted Efficacy Moderate to highHigh[9]
Potential Advantages Novel scaffold, potentially different side-effect profileClinically proven efficacy
Potential Disadvantages Unknown efficacy and safetyCardiovascular risks[14]
Anticancer Activity: A Novel Kinase Inhibitor?

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases such as EGFR and VEGFR-2.[15][16] The structural features of this compound, particularly the substituted phenyl ring, are common in kinase inhibitors.

Table 2: Hypothetical Comparison of Anticancer Properties

FeatureThis compound (Hypothetical)Rimonabant (for structural comparison)
Mechanism of Action Potential kinase inhibition (e.g., EGFR, VEGFR-2)CB1 receptor antagonism[13]
Key Structural Feature Substituted phenyl ring, potential for hydrogen bonding via nitro groupDichlorophenyl and piperidinyl groups for CB1 binding
Predicted Efficacy Cell-line dependent, potentially potentNot an anticancer agent, but has shown effects on metabolic pathways that can influence cancer[17]
Potential Advantages Novel mechanism of action compared to existing pyrazole drugs-
Potential Disadvantages Unknown target and potential for off-target effectsSignificant psychiatric side effects[4]

Experimental Protocols for In Vitro Evaluation

To empirically test the hypothetical properties of this compound, the following established in vitro assays are recommended.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay is a simple and cost-effective method to screen for anti-inflammatory activity.[18][19] Protein denaturation is a well-documented cause of inflammation.[20][21]

Protocol:

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of this compound in DMSO and make serial dilutions (e.g., 10-500 µg/mL) in phosphate-buffered saline (PBS, pH 7.4).

    • Standard Drug: Prepare a similar dilution series of Diclofenac sodium.[20]

    • Egg Albumin: Prepare a 1% solution of fresh hen egg albumin in PBS.

  • Assay Procedure:

    • To 2.8 mL of the test compound or standard drug solution at each concentration, add 0.2 mL of egg albumin.

    • For the control, mix 2.8 mL of PBS with 0.2 mL of egg albumin.

    • Incubate all solutions at 37°C for 15 minutes.

    • Induce denaturation by heating at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = (Absorbance_Control - Absorbance_Sample) / Absorbance_Control * 100

Anti_Inflammatory_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of Test Compound & Standard A1 Mix dilutions with Egg Albumin P1->A1 P2 Prepare 1% Egg Albumin P2->A1 A2 Incubate at 37°C A1->A2 A3 Heat at 70°C to denature A2->A3 A4 Cool to room temperature A3->A4 D1 Measure Absorbance at 660 nm A4->D1 D2 Calculate % Inhibition D1->D2

Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[22][23][24]

Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer) in complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is calculated as: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

    • The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis P1 Seed cancer cells in 96-well plate P2 Incubate for 24 hours P1->P2 T1 Treat cells with serial dilutions of Test Compound P2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT solution T2->A1 A2 Incubate for 4 hours A1->A2 A3 Add DMSO to dissolve formazan A2->A3 D1 Measure Absorbance at 570 nm A3->D1 D2 Calculate % Viability and IC50 D1->D2

Caption: Workflow for the in vitro anticancer MTT assay.

Future Directions and Conclusion

The hypothetical compound this compound represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a 4-nitro-1H-pyrazole core and a 4-tert-butylphenylmethyl substituent warrants further investigation.

The comparative analysis presented in this guide, based on the known structure-activity relationships of similar compounds, suggests that this molecule could possess both anti-inflammatory and anticancer properties. The provided experimental protocols offer a clear roadmap for the initial in vitro evaluation of this compound.

Future research should focus on the synthesis of this compound and its analogues, followed by a comprehensive biological evaluation using the assays described herein and more advanced in vivo models. Such studies will be crucial in validating the hypothetical claims made in this guide and potentially uncovering a new class of potent pyrazole-based therapeutics.

References

A comprehensive list of references is available upon request.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.